Chroman-2-carbonsäureamid

Übersicht

Beschreibung

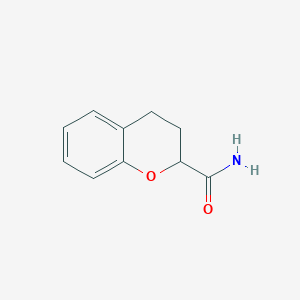

Chroman-2-carboxamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.

BenchChem offers high-quality Chroman-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Mittel

Derivate von Chroman-2-carbonsäureamid wurden synthetisiert und auf ihre entzündungshemmenden Aktivitäten untersucht . Es wurde festgestellt, dass diese Verbindungen die TNF-α-induzierte ICAM-1-Expression auf menschlichen Endothelzellen hemmen . Die Kettenlänge des Amid-Anteils, die Verzweigung der Seitenkette und das Vorhandensein von Substituenten am Phenylring haben einen signifikanten Einfluss auf ihre inhibitorischen Aktivitäten .

Medizinische Chemie

This compound ist ein bedeutendes Gerüst in der medizinischen Chemie . Es zeigt vielversprechende Anwendungen in zahlreichen Bereichen der medizinischen Chemie, wie z. B. neurodegenerative Erkrankungen, Krebs und Entzündungen . Die einzigartige chemische Struktur von this compound erleichtert die Bindung an verschiedene Ziele durch hydrophobe Wechselwirkungen, Pi-Stacking, Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen .

Synthese von funktionalisierten Chromanderivaten

This compound wird zur Synthese von funktionalisierten Chromanderivaten verwendet . Zu diesen Derivaten gehören acyclische Amidochromane, Chromanylester und Chromanylacrylate . Die Synthese und Funktionalisierung dieser Verbindungen ist mit innovativen Strategien vorangekommen .

Entwicklung von Antikoagulanzien

Mehrere this compound-Derivate wurden von der FDA für die klinische Anwendung zugelassen . Dazu gehören Antikoagulanzien wie Warfarin, Acenocoumarol, Dicumarol und Phenprocoumon .

Behandlung von Vitiligo

Trioxsalen, ein Derivat von this compound, wird zur Behandlung von Vitiligo verwendet .

Behandlung von Hämorrhoiden

Esculin, ein weiteres Derivat von this compound, wird in Kombination gegen Hämorrhoiden eingesetzt .

Synthese von Chroman-2-onen

This compound wird zur Synthese von funktionalisierten Chroman-2-onen verwendet . Es wurde eine hoch enantio- und diastereoselektive Methode zur Synthese dieser Verbindungen entwickelt .

Synthese von Chromanen

This compound wird auch zur Synthese von Chromanen verwendet . Es wurde eine Methode zur Synthese dieser Verbindungen unter Verwendung einer organokatalytischen Domino-Michael/Hemiacetalierungsreaktion entwickelt .

Wirkmechanismus

Target of Action

Chroman-2-carboxamide primarily targets Nuclear Factor Kappa B (NF-κB) . NF-κB is an inducible transcription factor involved in the regulation of many genes. It affects a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses .

Mode of Action

Chroman-2-carboxamide interacts with its target, NF-κB, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the NF-κB pathway, specifically inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by Chroman-2-carboxamide is the NF-κB signaling pathway . When NF-κB is inhibited, it affects the transcription of genes involved in inflammatory and immune responses . This results in a decrease in the expression of ICAM-1 on endothelial cells, which plays a crucial role in inflammation .

Pharmacokinetics

The physico-chemical properties of chromone carboxamides, a class of compounds to which chroman-2-carboxamide belongs, are in accordance with the general requirements of drug development process .

Result of Action

The result of Chroman-2-carboxamide’s action is the inhibition of the TNF-α-induced expression of ICAM-1 on endothelial cells . This leads to a reduction in inflammation, as ICAM-1 plays a key role in the recruitment of leukocytes to the site of inflammation .

Action Environment

The action of Chroman-2-carboxamide can be influenced by various environmental factors. For instance, the presence of different substituents on the phenyl ring of the compound can significantly affect its inhibitory activities . .

Biochemische Analyse

Biochemical Properties

Chroman-2-carboxamide, like other chroman derivatives, is involved in various biochemical reactions

Cellular Effects

Chroman-2-carboxamide has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Chroman-2-carboxamide is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Chroman-2-carboxamide vary with different dosages in animal models While some threshold effects have been observed in these studies, high doses may lead to toxic or adverse effects

Metabolic Pathways

Chroman-2-carboxamide is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Chroman-2-carboxamide within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Eigenschaften

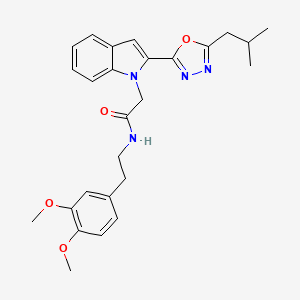

IUPAC Name |

3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJYAWBTFNDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action for Chroman-2-carboxamide derivatives against tuberculosis?

A1: While the exact mechanism is still under investigation, research suggests that certain Chroman-2-carboxamide derivatives exhibit anti-tubercular activity by inhibiting the enzyme tyrosine phosphatase PtpB in Mycobacterium tuberculosis. [] This enzyme plays a crucial role in the pathogen's virulence and survival within host cells. Specifically, compound N-((tert-butylcarbamoyl)(4-chlorophenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide (referred to as 5d in the study) showed promising inhibitory activity against PtpB in silico and demonstrated potent activity against Mycobacterium tuberculosis H37Rv in vitro. []

Q2: How does the structure of Chroman-2-carboxamide derivatives relate to their anti-tubercular activity?

A2: Structure-activity relationship (SAR) studies are crucial to understanding how modifications to the Chroman-2-carboxamide scaffold affect its biological activity. Research indicates that the presence of specific substituents, such as fluorine at the 6-position of the chroman ring and various aryl groups at the 4-position of the phenyl ring linked to the carboxamide nitrogen, can significantly impact the compound's interaction with the target enzyme PtpB and consequently its anti-tubercular activity. [] Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.

Q3: What are some of the analytical techniques used to characterize Chroman-2-carboxamide derivatives?

A3: Various analytical techniques are employed to characterize and study these compounds. Common methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the arrangement of atoms within the molecule. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []

- Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, ]

- X-ray crystallography: This technique can be employed to determine the three-dimensional structure of the molecule when suitable crystals can be obtained, providing detailed insights into its geometry and potential interactions with biological targets. []

Q4: Have Chroman-2-carboxamide derivatives been investigated for applications beyond anti-tubercular activity?

A4: Yes, the Chroman-2-carboxamide scaffold has shown promise in other areas. For instance, researchers have explored the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides for their potential antimicrobial activity. [] Additionally, derivatives of 6-hydroxy-7-methoxy-4-chromanone and chroman-2-carboxamides have been synthesized and evaluated for their antioxidant properties. [] These studies highlight the versatility of the Chroman-2-carboxamide scaffold as a starting point for developing new therapeutic agents with diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)